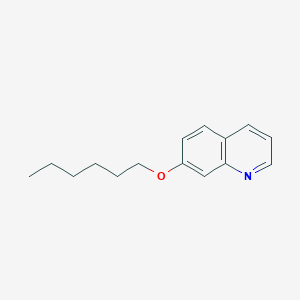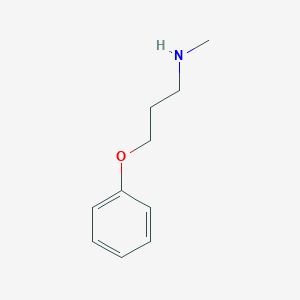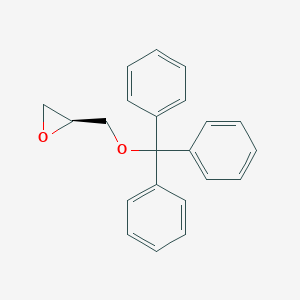
(S)-(-)-Trityl glycidyl ether
Übersicht
Beschreibung
“(S)-(-)-Trityl glycidyl ether” is a chemical compound used in various industries such as pharmaceuticals, agrochemicals, and materials science . It is used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs, which are potent prostaglandin D2 (PGD2) receptor antagonists . It can also be used as a starting material in the multi-step synthesis of (-)-actisonitrile .
Synthesis Analysis
“(S)-(-)-Trityl glycidyl ether” is used as a starting material in the multi-step synthesis of (-)-actisonitrile . It may also be used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs .Molecular Structure Analysis
The molecular formula of “(S)-(-)-Trityl glycidyl ether” is C22H20O2 . It has a molecular weight of 316.4 g/mol . The IUPAC name is (2S)-2-(trityloxymethyl)oxirane .Chemical Reactions Analysis
As a versatile organic compound, “(S)-(-)-Trityl glycidyl ether” is an important intermediate for the synthesis of other compounds .Physical And Chemical Properties Analysis
“(S)-(-)-Trityl glycidyl ether” is a solid substance . It has a melting point of 99-102 °C . The optical activity is [α]20/D -10.5°, c = 1 in chloroform .Wissenschaftliche Forschungsanwendungen
Green Chemistry
- Application : Glycidyl ethers are used in the synthesis of glycerol ethers, which are considered promising for glycerol valorization into products for fine and specialty chemistry .
- Methods : The synthesis involves various industrial building blocks, including 3-chloro-1,2-propanediol, allyl halides, allyl alcohols, epichlorohydrin, and glycidol .
- Results : The study provides a comprehensive review of the synthesis methods and potential applications of glycerol ethers .
Biomedical Applications
- Application : Polyglycerols, synthesized from glycidols, are used in various biomedical applications due to their biocompatibility, water-solubility, and non-toxicity .
- Methods : The synthesis of polyglycerols involves the polymerization of glycidols .
- Results : Polyglycerols have been used in drug delivery systems, protein conjugation, and surface modification .
Surfactant Production
- Application : Glycidyl ethers are used as intermediates in the production of surfactants .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of glycidyl ethers has been found to be effective in surfactant production .
Biofabrication
- Application : Poly(glycidol), a hydrophilic polymer synthesized from glycidols, is used in biofabrication due to its biocompatibility .
- Methods : The synthesis of poly(glycidol) involves the polymerization of glycidols .
- Results : Poly(glycidol) has been used for embedding cells with high vitality, indicating its suitability for bioink development .
Water-Based Products
- Application : Glycol ethers, which can be synthesized from glycidols, are used in various water-based products such as paint, glue, dye, ink, window cleaner, and oven cleaner .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of glycol ethers has been found to be effective in these applications .
Synthesis of Glycerol Ethers
- Application : Glycerol ethers, specifically the mono-alkylated ones, have found applications in several industrial domains and are considered promising for glycerol valorization into products for fine and specialty chemistry .
- Methods : The synthesis involves various industrial building blocks, including 3-chloro-1,2-propanediol, allyl halides, allyl alcohols, epichlorohydrin, and glycidol .
- Results : The study provides a comprehensive review of the synthesis methods and potential applications of glycerol ethers .
Synthesis of Glycerol Ethers
- Application : Glycerol ethers, specifically the mono-alkylated ones, have already found applications in several industrial domains and can be considered as among one of the most promising areas for glycerol valorization into products for fine and specialty chemistry .
- Methods : The synthesis involves various industrial building blocks, including 3-chloro-1,2-propanediol, allyl halides, allyl alcohols, epichlorohydrin, and glycidol .
- Results : The study provides a comprehensive review of the synthesis methods and potential applications of glycerol ethers .
Safety And Hazards
“(S)-(-)-Trityl glycidyl ether” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, move the victim into fresh air . If it contacts the skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of contact with eyes, rinse with pure water for at least 15 minutes .
Eigenschaften
IUPAC Name |
(2S)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428235 | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Trityl glycidyl ether | |
CAS RN |
129940-50-7 | |
| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



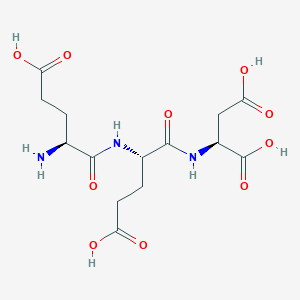
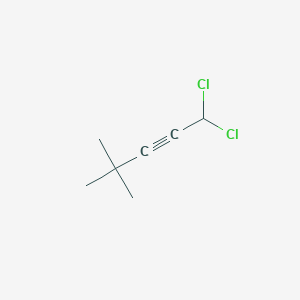
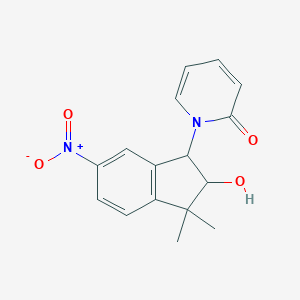




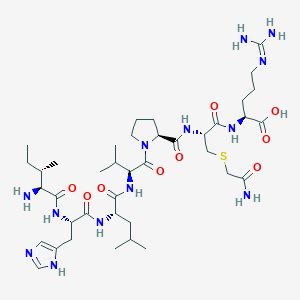
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
